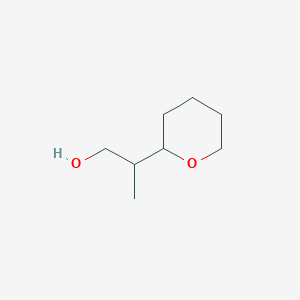

2-(Oxan-2-yl)propan-1-ol

Beschreibung

2-(Oxan-2-yl)propan-1-ol is an alcohol derivative featuring a tetrahydropyran (oxane) ring substituted at the second carbon of a propan-1-ol backbone. Applications may include use as a solvent, intermediate in organic synthesis, or precursor for agrochemicals and polymers .

Eigenschaften

IUPAC Name |

2-(oxan-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(6-9)8-4-2-3-5-10-8/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPHCOUJGUYMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Oxan-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with propanal in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-(Oxan-2-yl)propan-1-ol often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxan-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols with different chain lengths.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols with varying chain lengths.

Substitution: Results in the formation of halides, amines, or other substituted products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It has shown efficacy in inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory responses. In vitro studies demonstrate that derivatives of 2-(oxan-2-yl)propan-1-ol can significantly reduce the levels of these enzymes in lipopolysaccharide (LPS)-stimulated cells, indicating potential therapeutic applications for inflammatory diseases.

Antimicrobial Properties

Research indicates that certain derivatives exhibit notable antimicrobial activity. For example, specific compounds derived from 2-(oxan-2-yl)propan-1-ol have shown effectiveness against Fusarium solani and F. oxysporum, with minimum inhibitory concentrations (MICs) recorded at 4.00 and 2.00 µg/mL, respectively. This suggests potential for development into antimicrobial agents.

Synthetic Chemistry

Synthesis of Intermediates

In synthetic chemistry, 2-(oxan-2-yl)propan-1-ol serves as a valuable intermediate for the preparation of various chemical compounds. It has been utilized in the synthesis of 1,3-dienyl acetals, which are important intermediates in organic synthesis due to their versatility in further chemical transformations.

Methods of Synthesis

The synthesis methods often involve metalation processes to generate anions that react with electrophiles or acetal formations from the anions. These procedures enhance the compound's utility in creating complex organic molecules.

Biochemistry

DNA Damage Detection

In biochemistry, 2-(oxan-2-yloxy)propan-1-ol has been reported to improve the detection of single-strand breaks (SSBs) in DNA when used in conjunction with alkaline gel electrophoresis. This application is crucial for understanding mutagenesis and DNA repair mechanisms. The use of this compound enhances the sensitivity of SSB detection, allowing for more accurate assessments of DNA damage.

Pharmacology

Immunomodulatory Effects

Certain derivatives of 2-(oxan-2-yloxy)propan-1-ol have demonstrated immunomodulatory activities, influencing immune responses positively. In vitro assays have shown that these compounds can affect stimulated lymphocytes' proliferation and activity, suggesting their potential use in therapies aimed at modulating immune functions.

Table 1: Biological Activities of 2-(Oxan-2-yloxy)propan-1-ol Derivatives

| Compound Derivative | Activity Type | Target Organism/Pathway | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antimicrobial | Fusarium solani | 4.00 |

| Compound B | Antimicrobial | Fusarium oxysporum | 2.00 |

| Compound C | Anti-inflammatory | iNOS/COX-2 inhibition | N/A |

| Compound D | Immunomodulatory | LPS-stimulated lymphocytes | N/A |

Table 2: Synthesis Methods for 2-(Oxan-2-yloxy)propan-1-ol

| Method | Description | Yield (%) |

|---|---|---|

| Metalation | Generating anions for reactions with electrophiles | Variable |

| Acetal Formation | Synthesizing dienyl acetals from generated anions | Variable |

Case Study 1: Anti-inflammatory Properties

A study investigating the effects of various derivatives on LPS-stimulated macrophages demonstrated a significant reduction in iNOS and COX-2 levels when treated with specific concentrations of the compound derivatives. The results indicate a dose-dependent response that highlights the therapeutic potential for treating inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In a series of tests against fungal pathogens, derivatives derived from 2-(oxan-2-yloxy)propan-1-ol were evaluated for their antimicrobial properties. The study found that certain modifications enhanced activity against resistant strains, suggesting pathways for developing new antifungal treatments.

Wirkmechanismus

The mechanism of action of 2-(Oxan-2-yl)propan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

A comparative analysis of structurally related compounds is provided below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(Oxan-2-yl)propan-1-ol* | Not Available | C₈H₁₆O₂ | ~144 (estimated) | Propanol with tetrahydropyran substituent |

| 2-(Oxetan-2-yl)propan-1-ol | 1438898-86-2 | C₆H₁₂O₂ | 116.16 | Propanol with oxetane (4-membered ring) |

| 2-(2-Hydroxypropoxy)propan-1-ol | 25322-69-4 | C₆H₁₄O₃ | 134.17 | Linear ether-alcohol with hydroxypropoxy |

| PPG-3 Butyl Ether | Not Available | (C₃H₆O)₃C₄H₉O | ~220 (estimated) | Polypropylene glycol ether with butyl group |

| 2-(Azepan-1-yl)propan-1-ol | Not Available | C₈H₁₇NO | ~143.23 (estimated) | Propanol with azepane (7-membered amine) |

*Note: Data for 2-(Oxan-2-yl)propan-1-ol are extrapolated from analogs.

Key Observations :

- Ring Size Effects : The tetrahydropyran ring in 2-(Oxan-2-yl)propan-1-ol likely improves solubility compared to smaller oxetane-based analogs (e.g., 2-(Oxetan-2-yl)propan-1-ol) due to reduced ring strain and increased hydrophilicity .

- Functional Groups : Ether-alcohols like 2-(2-hydroxypropoxy)propan-1-ol exhibit higher polarity and hydrogen-bonding capacity, making them suitable for polymer synthesis . In contrast, azepane-containing analogs (e.g., 2-(Azepan-1-yl)propan-1-ol) may show basicity due to the amine group .

- Polymer vs. Monomer: PPG-3 Butyl Ether, a polymer, has higher molecular weight and viscosity, favoring applications in surfactants or lubricants, whereas monomeric analogs like 2-(Oxan-2-yl)propan-1-ol are more reactive in synthetic pathways .

Biologische Aktivität

2-(Oxan-2-yl)propan-1-ol, also known as (2R)-2-Methyl-3-(oxan-2-yl)propan-1-ol, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, which includes an oxane ring and a propanol moiety, allows it to engage with various biological targets, potentially leading to therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of 2-(Oxan-2-yl)propan-1-ol is , with a molecular weight of approximately 130.19 g/mol. The compound features an oxane ring that contributes to its chemical reactivity and biological interactions.

The biological activity of 2-(Oxan-2-yl)propan-1-ol is primarily attributed to its ability to interact with enzymes and receptors. Research indicates that the compound may modulate enzyme activities through hydrogen bonding and electrostatic interactions, impacting various biochemical pathways.

Antiplasmodial Activity

A study investigated the halogenation of similar oxane derivatives to enhance their antiplasmodial activity against Plasmodium falciparum. While specific data on 2-(Oxan-2-yl)propan-1-ol was not detailed, the structural similarities suggest potential for similar enhancements in activity through chemical modification .

Interaction with Biological Molecules

Research has shown that 2-(Oxan-2-yl)propan-1-ol can form hydrogen bonds with biological molecules, which is critical for its role as a biochemical probe in enzyme studies. The compound's structure allows it to engage in significant interactions that influence enzyme mechanisms.

Case Study 1: Enzyme Inhibition

A study focusing on lysosomal phospholipase A2 (LPLA2) inhibition demonstrated that compounds structurally related to 2-(Oxan-2-yl)propan-1-ol could inhibit enzyme activity effectively. The results indicated that these compounds could serve as valuable tools in drug development by predicting drug-induced phospholipidosis .

Case Study 2: Synthesis and Characterization

In synthetic research, the production of derivatives from 2-(Oxan-2-yloxy)hexan-1-ol highlighted its versatility as a building block in organic synthesis. The derivatives exhibited varying degrees of biological activity, suggesting that modifications to the oxane structure could yield compounds with enhanced properties .

Comparative Analysis

To understand the uniqueness of 2-(Oxan-2-yloxy)propan-1-ol relative to similar compounds, a comparison table is provided below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (R)-5-(Azidomethyl)-3-(3-fluoro...) | Contains an azido group | Different reactivity profile |

| (S)-N-methyl-N-[3-(3-fluoro...) | Fluorinated derivative | Enhanced lipophilicity |

| (S)-5-(Aminomethyl)-3-fluoro... | Amino group present | Potential for increased biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.